molecular formula C24H44BrN B15178628 Benzylbis(2-ethylhexyl)methylammonium bromide CAS No. 94277-43-7

Benzylbis(2-ethylhexyl)methylammonium bromide

Cat. No.: B15178628
CAS No.: 94277-43-7
M. Wt: 426.5 g/mol
InChI Key: ZZYDXWLLCKSOSN-UHFFFAOYSA-M
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Description

Benzylbis(2-ethylhexyl)methylammonium bromide is a quaternary ammonium compound with the chemical formula C24H44BrN. It is known for its surfactant properties and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzylbis(2-ethylhexyl)methylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of benzyl chloride with bis(2-ethylhexyl)methylamine in the presence of a bromide source, such as sodium bromide, under controlled conditions. The reaction typically occurs in an organic solvent like toluene or chloroform, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzylbis(2-ethylhexyl)methylammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzylbis(2-ethylhexyl)methylammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzylbis(2-ethylhexyl)methylammonium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzylbis(2-ethylhexyl)methylammonium bromide is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant activity and membrane disruption .

Properties

CAS No.

94277-43-7

Molecular Formula

C24H44BrN

Molecular Weight

426.5 g/mol

IUPAC Name

benzyl-bis(2-ethylhexyl)-methylazanium;bromide

InChI

InChI=1S/C24H44N.BrH/c1-6-10-15-22(8-3)19-25(5,20-23(9-4)16-11-7-2)21-24-17-13-12-14-18-24;/h12-14,17-18,22-23H,6-11,15-16,19-21H2,1-5H3;1H/q+1;/p-1

InChI Key

ZZYDXWLLCKSOSN-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)C[N+](C)(CC1=CC=CC=C1)CC(CC)CCCC.[Br-]

Origin of Product

United States

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